Thorium nitrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

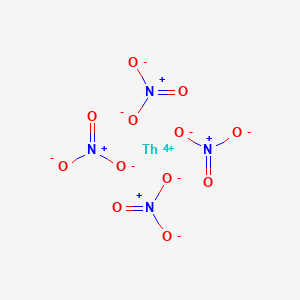

Thorium nitrate is a chemical compound consisting of thorium and nitric acid, with the chemical formula Th(NO₃)₄. It is a white solid in its anhydrous form and can form tetra- and penta-hydrates. As a salt of thorium, it is weakly radioactive .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Thorium nitrate hydrate can be prepared by reacting thorium hydroxide with nitric acid:

Th(OH)4+4HNO3+3H2O→Th(NO3)4+5H2O

Different hydrates are produced by crystallizing under various conditions. When the solution is very dilute, the nitrate is hydrolyzed .

Industrial Production Methods: In industrial settings, this compound is produced by processing thorium ores. The ores are digested with nitric acid to produce a this compound-containing feed solution, which is then purified by solvent extraction .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, forming thorium dioxide.

Reduction: It can be reduced to thorium hydroxide under specific conditions.

Substitution: this compound can participate in substitution reactions, where nitrate ions are replaced by other anions.

Common Reagents and Conditions:

Oxidation: Oxygen or air at high temperatures.

Reduction: Hydrogen gas or other reducing agents.

Substitution: Various anions in aqueous solutions.

Major Products:

Oxidation: Thorium dioxide.

Reduction: Thorium hydroxide.

Substitution: Thorium salts with different anions.

Applications De Recherche Scientifique

Nuclear Fuel

Nuclear Energy Production

Thorium nitrate is a precursor for thorium, which is considered a promising alternative to uranium in nuclear reactors. The processing of this compound allows for the extraction of thorium, which can be utilized as a fertile material in advanced nuclear reactor designs. Thorium-based fuels have several advantages:

- Abundance : Thorium is more abundant than uranium in the Earth's crust.

- Waste Management : Reactors using thorium produce significantly less long-lived radioactive waste compared to traditional uranium-based reactors .

- Safety : Thorium reactors operate at lower pressures and temperatures, reducing the risk of catastrophic failures .

Catalysis

Chemical Reactions

this compound serves as a catalyst in various organic synthesis reactions. Notably, it is employed in:

- Friedel-Crafts Acylation and Alkylation : These reactions are crucial for forming carbon-carbon bonds and modifying aromatic compounds .

- Production of Specialty Chemicals : Its catalytic properties are leveraged in the synthesis of various industrial chemicals, enhancing reaction rates and selectivity .

Gas Mantles Production

Lighting Applications

this compound is extensively used in the manufacturing of gas mantles. The process involves impregnating cotton or synthetic fibers with a solution of this compound, followed by treatment with ammonia to produce thorium hydroxide. Upon calcination, this yields thorium dioxide (ThO₂), which emits bright white light when heated. Key points include:

- Spectral Emission Enhancement : The addition of cerous nitrate improves the spectral properties of the mantles .

- Mechanical Properties : Thorium sulfate enhances the durability of the mantles .

Research and Development

Material Synthesis

In research laboratories, this compound is utilized for synthesizing other thorium compounds and developing thorium-based materials. Its role includes:

- Precursor for Other Compounds : It acts as a starting material for various thorium-containing compounds used in advanced materials research.

- Radiation Detection Materials : Historically, this compound has been used in scintillation detectors due to its luminescent properties .

Medical Applications

Isotope Production

Thorium-228, derived from this compound, has significant medical applications, particularly in targeted alpha therapy for cancer treatment. Highlights include:

- Radium-224/Lead-212 Generators : These generators utilize decay products from thorium-228 to treat metastatic cancers with minimal damage to surrounding tissues .

- Clinical Trials : Ongoing trials are investigating the efficacy of thorium-derived isotopes in treating various cancers such as ovarian and breast cancer .

Toxicological Studies

Understanding the safety profile of this compound is essential due to its radioactive nature. Studies have shown that while it possesses low acute toxicity (LD₅₀ values around 1220 mg/kg), chronic exposure can lead to health concerns such as altered hematological parameters and potential reproductive toxicity . Safety measures are critical when handling this compound.

Summary Table of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Nuclear Fuel | Used to extract thorium for advanced nuclear reactors | Abundant resource; reduced waste |

| Catalysis | Acts as a catalyst in organic synthesis | Enhances reaction rates; high selectivity |

| Gas Mantles | Essential in producing bright light-emitting mantles | Improved spectral properties; durable materials |

| Research & Development | Precursor for other compounds; used in radiation detection materials | Facilitates advanced material research |

| Medical Applications | Source of isotopes for cancer treatment (thorium-228) | Targeted therapies with reduced side effects |

| Toxicological Studies | Evaluates health risks associated with exposure | Informs safety protocols and handling guidelines |

Mécanisme D'action

Thorium nitrate exerts its effects primarily through its radioactivity. The thorium atoms undergo radioactive decay, emitting alpha particles. These particles can cause ionization and damage to biological tissues, which is harnessed in targeted cancer therapies. The molecular targets include cancer cells, where the alpha particles induce cell death by damaging the DNA .

Comparaison Avec Des Composés Similaires

Thorium dioxide (ThO₂): Used in high-temperature ceramics and nuclear reactors.

Thorium hydroxide (Th(OH)₄): Used in the preparation of other thorium compounds.

Thorium sulfate (Th(SO₄)₂): Used in analytical chemistry.

Uniqueness: Thorium nitrate is unique due to its solubility in water and its ability to form various hydrates. Its radioactivity also makes it valuable in medical research, particularly in cancer treatment .

Propriétés

Numéro CAS |

13823-29-5 |

|---|---|

Formule moléculaire |

HNO3Th |

Poids moléculaire |

295.051 g/mol |

Nom IUPAC |

nitric acid;thorium |

InChI |

InChI=1S/HNO3.Th/c2-1(3)4;/h(H,2,3,4); |

Clé InChI |

MVTJDIQCKWYZRP-UHFFFAOYSA-N |

SMILES |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Th+4] |

SMILES canonique |

[N+](=O)(O)[O-].[Th] |

Color/Form |

WHITE SOLID White, crystalline mass |

Key on ui other cas no. |

16092-49-2 13823-29-5 |

Pictogrammes |

Oxidizer; Irritant; Health Hazard; Environmental Hazard |

Solubilité |

SOL IN WATER Sol in alcohols, ketones, ethers, esters Sol in water, alc. |

Synonymes |

thorium nitrate |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.